molecular formula C5H6N6 B15246308 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine

8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B15246308
M. Wt: 150.14 g/mol
InChI Key: OKVBRELRTDMMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine is a high-value chemical building block in medicinal chemistry and organic synthesis. Its core structure, the triazolo[4,3-a]pyrazine scaffold, is recognized as a privileged template in drug discovery for developing therapeutic agents with a wide spectrum of biological activities . The reactive hydrazinyl group at the 8-position makes this compound a versatile intermediate for constructing diverse molecular libraries. It serves as a pivotal precursor in the synthesis of more complex triazolo[4,3-a]pyrazine derivatives, which have demonstrated significant potential in pharmaceutical research . These derivatives are investigated as potent inhibitors of key kinase targets, such as c-Met and VEGFR-2, for anticancer applications . Furthermore, novel compounds based on this scaffold exhibit promising in vitro antibacterial activity against Gram-positive and Gram-negative bacterial strains, highlighting their utility in developing new anti-infective agents . As a synthetic intermediate, it enables facile diversification through various reactions, including palladium-catalyzed cross-couplings, allowing researchers to explore a vast chemical space around this pharmacologically relevant core . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrazine

InChI

InChI=1S/C5H6N6/c6-9-4-5-10-8-3-11(5)2-1-7-4/h1-3H,6H2,(H,7,9)

InChI Key

OKVBRELRTDMMSC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=N1)NN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazolopyrazine derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogues:

Compound Substituents Key Properties Reference
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine 8-NH-NH₂ Potential for hydrogen bonding; likely intermediate for bioactive derivatives
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine 8-Cl, 3-CH₃ Electron-withdrawing Cl enhances stability; used in safety studies (GHS data)
3-(4-Nitrophenyl)-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine 8-Cl, 3-(4-NO₂-C₆H₄) High yield (92%); nitro group may enhance electrophilic reactivity
8-Amino-3-benzyl-[1,2,4]triazolo[4,3-a]pyrazine 8-NH₂, 3-benzyl Anticonvulsant activity (ED₅₀ = 3 mg/kg orally)
8-Phenethoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine 8-OCH₂CH₂Ph, 3-Ph Moderate yield (58%); phenethoxy group may improve lipophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) improve stability and synthetic yields but may reduce solubility .
  • Amino/hydrazinyl groups enhance hydrogen-bonding capacity, critical for biological targeting (e.g., enzyme inhibition) .

Biological Activity

8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including antibacterial and antitumor properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound consists of a triazole ring fused with a pyrazine ring, characterized by the presence of a hydrazinyl group at the 8-position. Its molecular formula is C4H5N7C_4H_5N_7, indicating a high nitrogen content that contributes to its reactivity and biological activity. The unique structural features allow for various chemical modifications, enhancing its potential as a drug scaffold.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various pathogens. A study demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance, compound 2e showed minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .

Summary of Antibacterial Activity

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus32
Escherichia coli16

Antitumor Activity

The compound also shows promising antitumor activity. In vitro studies have evaluated its effects on various cancer cell lines. Notably, derivatives of this compound exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For example, one derivative demonstrated an IC50 value of 0.83 ± 0.07 μM against A549 cells and 0.15 ± 0.08 μM against MCF-7 cells .

Summary of Antitumor Activity

Cell LineIC50 (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets through hydrogen bonding and π-π stacking interactions with amino acid residues in target proteins . The hydrazinyl group enhances nucleophilicity, facilitating these interactions.

Structure-Activity Relationship (SAR)

A preliminary investigation into the structure-activity relationship (SAR) of triazolo[4,3-a]pyrazine derivatives suggests that modifications at specific positions can significantly influence their biological activity. For instance:

  • Substituents at the R2 position can enhance antibacterial properties when they are long alkyl chains rather than aromatic groups.
  • Electron-donating groups on phenyl-substituted compounds have been shown to favor antibacterial activity.

Q & A

Q. What are the common synthetic strategies for preparing 8-hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives?

The synthesis typically involves cyclization of hydrazine derivatives with pyrazine precursors. For example, describes a method starting from 2,3-dichloropyrazine, followed by cyclization with acid halides and subsequent N-alkylation. A novel electrochemical-photochemical approach ( ) uses 2,6-dimethoxypyrazine and tetrazoles to generate nitrilimine intermediates, which cyclize to form the triazolo-pyrazine backbone. Key steps include optimizing reaction conditions (e.g., temperature, solvent) and purification via recrystallization or chromatography .

Q. Which analytical techniques are validated for quantifying 8-hydrazinyl-triazolo-pyrazine derivatives in bulk substances?

Potentiometric titration with 0.1 M perchloric acid in acetic anhydride is a validated method for purity assessment (99.0–101.0% with ±0.22% uncertainty) ( ). High-performance liquid chromatography (HPLC) with UV detection at 254 nm and C18 columns is used for impurity profiling (e.g., detecting semiproducts like 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one) .

Q. What antimicrobial activities have been reported for 8-hydrazinyl-triazolo-pyrazine derivatives?

Derivatives such as 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one show potent activity against Gram-negative bacteria (MIC 12.5 µg/mL, MBC 25.0 µg/mL) ( ). Structure-activity relationships indicate that substituents in positions 3 (e.g., thioxo groups) and 7 (e.g., fluorobenzyl) enhance activity .

Advanced Research Questions

Q. How can synthetic routes be optimized to introduce diverse substituents at positions 3 and 7 of the triazolo-pyrazine core?

demonstrates the use of carbonyl reagents (e.g., ortho-esters, anhydrides) to modify position 3, while N7-substituents are introduced via alkylation or arylation of pyrazin-2,3-dione intermediates. For example, cyclization with carbonyldiimidazole yields 2-benzyl-substituted derivatives ( ). Challenges include controlling regioselectivity and minimizing byproducts like oxidation impurities .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in antimicrobial or kinase inhibition results may arise from variations in substituent patterns or assay conditions. For instance, reports high Gram-negative activity for fluorobenzyl derivatives, while notes moderate activity in structurally similar triazole-hydrazones. Cross-validation using standardized protocols (e.g., CLSI guidelines) and computational docking studies can resolve such contradictions .

Q. How do 8-hydrazinyl-triazolo-pyrazine derivatives act as dual c-Met/VEGFR-2 kinase inhibitors?

describes derivatives with 4-oxo-pyridazinone moieties showing IC₅₀ values <100 nM against A549, MCF-7, and HeLa cell lines. Molecular modeling suggests that the triazolo-pyrazine scaffold interacts with ATP-binding pockets of c-Met and VEGFR-2. Key structural features include hydrophobic substituents at position 3 and hydrogen-bond donors at position 8 .

Q. What synthetic challenges arise in scaling up triazolo-pyrazine derivatives for preclinical studies?

highlights low yields (<50%) in cyclization steps due to side reactions (e.g., over-oxidation). Process optimizations, such as using anhydrous ammonium acetate in sealed-tube reactions ( ), or switching to flow chemistry for photochemical steps ( ), improve scalability. Impurity control (e.g., ≤0.5% total impurities) is critical for regulatory compliance .

Methodological Insights

  • Quantitative Determination Protocol () :

    • Sample preparation : 0.250 g dissolved in 30 mL acetic anhydride.
    • Titration : 0.1 M perchloric acid, potentiometric endpoint detection.
    • Uncertainty : ±0.22% (validated for 99.0–101.0% purity).
  • Key Synthetic Byproducts () :

    ImpurityStructureSourceMax. Allowable Content
    A1-(4-Fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-oneSemiproduct≤0.3%
    B7-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dioneOxidation product≤0.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.